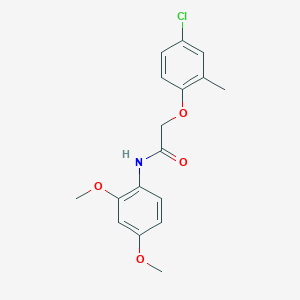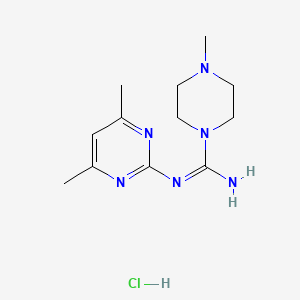![molecular formula C12H17ClN2O2S B5702168 N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as non-peptide vasopressin receptor antagonists and has been shown to have a high affinity for the V1a and V2 receptors.
Mechanism of Action
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide exerts its effects through its antagonism of the V1a and V2 receptors. The V1a receptor is involved in the regulation of blood pressure, while the V2 receptor is involved in the regulation of water balance in the body. By blocking these receptors, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide is able to modulate these physiological processes.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have antidiuretic effects through its inhibition of the V2 receptor. It has also been shown to have anti-inflammatory effects through its inhibition of vasopressin-mediated cytokine release.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide in lab experiments is its high affinity for the V1a and V2 receptors, which allows for precise modulation of these physiological processes. However, one limitation is that N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide is not selective for these receptors and may also interact with other receptors in the body.
Future Directions
There are a number of future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide. One area of interest is its potential use in the treatment of heart failure and hypertension. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to better understand the mechanisms underlying N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide's anti-tumor effects and its potential use in oncology.
Synthesis Methods
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiovascular medicine, and oncology. In neuroscience, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have anxiolytic and antidepressant effects through its antagonism of the V1a receptor. In cardiovascular medicine, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been studied for its potential use in the treatment of heart failure and hypertension. In oncology, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have anti-tumor effects through its inhibition of vasopressin-mediated angiogenesis.
properties
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)14-10-5-6-12(11(13)9-10)15-7-3-2-4-8-15/h5-6,9,14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUWUSKVHWDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
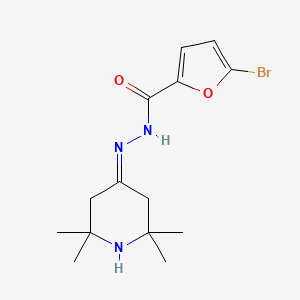
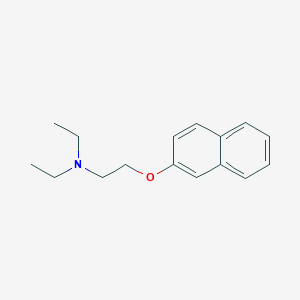
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
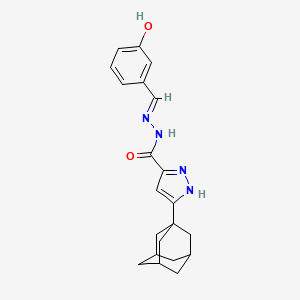
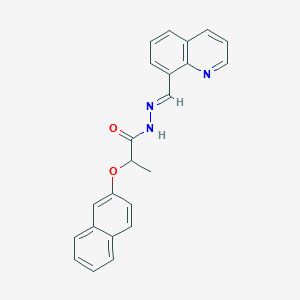
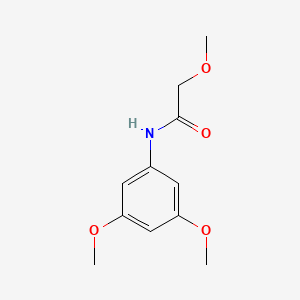
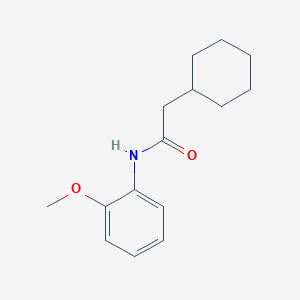
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
